Pethoxamid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Pethoxamid involves several steps, including the preparation of intermediates and the final assembly of the molecule. A common approach in the synthesis of similar compounds involves asymmetric synthesis techniques for creating optically pure substances, crucial for the efficacy and safety of herbicidal compounds (Popkov & Elsinga, 2013).
Scientific Research Applications
Agricultural Applications :
- Pethoxamid is effective in controlling herbicide-resistant and difficult-to-control weeds in rice, with significant barnyardgrass control (Godwin, Norsworthy, & Scott, 2018).
- It also shows efficacy against weeds like Echinochloa crus-galli and Lamium purpureum, while negatively impacting rocket yield when compared to Dimethachlor (Doležalová, Petrželová, & Duchoslav, 2020).
- Pethoxamid, alone or in tank mixes, can effectively control several weed species in white navy beans (Soltani, Brown, & Sikkema, 2018).
Impact on Soil and Crops :
- Its application in maize and soybean can reduce yields by 28% and 33%, respectively, when applied preemergence (Soltani, Brown, & Sikkema, 2019).
- Pethoxamid's phytotoxic activity on rice seedlings decreases with reduced soil moisture, inhibiting root growth more than shoot growth (Dhareesank, Kobayashi, & Usui, 2005).
- In another study, it was found to cause less injury to kidney, small red Mexican, and white beans, without affecting seed yield (Soltani, Nurse, & Sikkema, 2017).
Risk Assessment and Environmental Impact :
- Pethoxamid is acknowledged as a pesticide active substance in maize and soybean, with reliable endpoints for regulatory risk assessment (Arena et al., 2017).
- It is cytotoxic starting at 1 ppm and can induce nonalcoholic fatty liver disease in vitro (Pirozzi, Stellavato, Schiraldi, & Giuliano, 2020).
- Organic amendments like sewage sludge and green compost can accelerate its dissipation, mitigating negative impacts on the soil microbial community (Rodríguez-Cruz et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIKHNSBZVWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057928 | |
Record name | Pethoxamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pethoxamid | |
CAS RN |
106700-29-2 | |
Record name | Pethoxamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106700-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pethoxamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pethoxamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PETHOXAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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